3-Aminocoumarin
Overview
Description
3-Aminocoumarin and its derivatives are compounds that have garnered significant interest due to their diverse pharmacological activities and remarkable photochemical properties. These compounds are part of the coumarin family, which are naturally occurring in plants and are recognized by their unique 2H-chromen-2-one motif .
Synthesis Analysis
Several methods have been developed for the synthesis of 3-aminocoumarins. A rapid and efficient synthesis can be achieved from ynamides, either in a single step or a two-step sequence involving C-N cross-coupling, using Brønsted or Lewis acid as a promoter . Another approach involves a platinum/scandium-cocatalyzed cascade cyclization and ring-opening reaction of tertiary amines with substituted salicylaldehydes . Additionally, palladium-catalyzed Buchwald–Hartwig coupling reactions have been employed for the synthesis of 3-(N-substituted) aminocoumarins and 3-(heteroaryl)aminocoumarins . Large scale synthesis of 3-aminocoumarins has also been reported from 3-acetamidocoumarins using sulfuric acid and subsequent bromination . Ethyl N-2-hydroxyarylideneglycinates have been used as precursors for substituted 3-aminocoumarins through a thermal conversion reaction . Moreover, solvent-free conditions have been utilized for the synthesis of specific substituted 3-aminocoumarins, such as 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin .
Molecular Structure Analysis
The molecular structures of 3-aminocoumarin derivatives have been characterized using various spectroscopic methods. For instance, metal complexes derived from 3-aminocoumarin have been studied, revealing octahedral structures for the complexes with different metal ions . The stability of these complexes has been theoretically investigated using Density Functional Theory, indicating that the copper complex is the most stable .
Chemical Reactions Analysis
3-Aminocoumarins can undergo various chemical reactions, including the formation of metal complexes with Cr(III), Ni(II), and Cu(II), which have been shown to possess antimicrobial and antioxidant activities . The reactivity of 3-aminocoumarins allows for further functionalization, such as acylation to produce derivatives with potential applications in fluorescent polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminocoumarins and their derivatives are influenced by their molecular structure and the substituents present. For example, the metal complexes of 3-aminocoumarin have been found to exhibit significant antimicrobial and antioxidant activities, with the copper complex being the most stable . The synthesized derivatives have been characterized by FT-IR, MS, and 1H NMR, confirming their potential for various applications .
Scientific Research Applications
Antimicrobial and Antioxidant Activities
3-Aminocoumarin has been explored for its potential in antimicrobial and antioxidant applications. For instance, metal complexes derived from 3-Aminocoumarin have shown significant activities against selected microbial organisms and possess encouraging antioxidant activities. This was demonstrated through studies involving Cr(III), Ni(II), and Cu(II) complexes of 3-Aminocoumarin, revealing their potential in combating microbial infections and oxidative stress-related conditions (Kadhum et al., 2011).
Molecular Structure and Spectral Investigations
The molecular structure and spectral properties of 3-Aminocoumarin have been thoroughly investigated, providing valuable insights for its scientific applications. Detailed conformational analysis and vibrational frequency calculations have contributed to a better understanding of its chemical behavior, which is crucial for its application in various scientific fields (Dereli, 2016).
Synthesis of Derivatives for Biological Potency
Synthetic approaches to create biologically potent derivatives of 3-Aminocoumarin have been explored. This includes the synthesis of new 3-(heteroaryl)aminocoumarin derivatives, which have potential as active drug candidates, indicating the versatility of 3-Aminocoumarin in medicinal chemistry (Das et al., 2010).
Tyrosinase Inhibition
3-Aminocoumarin derivatives have been synthesized and evaluated as tyrosinase inhibitors. These compounds, due to their structural similarity to tyrosine, have potential applications in addressing conditions related to enzyme dysregulation (Matos et al., 2012).
Antibiotic Production
3-Aminocoumarin has been utilized in the production of aminocoumarin antibiotics, which are potent inhibitors of DNA gyrase. The biosynthetic gene clusters of these antibiotics have been studied, leading to the production of new aminocoumarins with potential as antibiotics (Li & Heide, 2005).
Antioxidant Activity and Protein Glycation
The antioxidant activity and protective role of synthetic aminocoumarins in protein glycation have been investigated. This research suggests that aminocoumarins might have therapeutic potential in managing diabetic complications (Aminjafari et al., 2016).
Bioenergetic Transformation in Ethanol Production
3-Aminocoumarin has been assessed for its role in enhancing the yield of ethanol from molasses pollutant by Saccharomyces cerevisiae, demonstrating its potential in bioenergy production (Ranjan, 2019).
Safety And Hazards
Future Directions
The synthesis of 3-aminocoumarins and their synthetic applicability have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds . Future research may focus on different synthetic methodologies for the synthesis of 3-aminocoumarin derivatives and their biological evaluation .
properties
IUPAC Name |
3-aminochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHDKGQKYEBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167603 | |
Record name | 3-Amino-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocoumarin | |
CAS RN |
1635-31-0 | |
Record name | 3-Aminocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1635-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6801C293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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